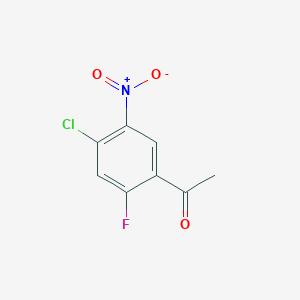

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO3/c1-4(12)5-2-8(11(13)14)6(9)3-7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOODLQYGNBCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone chemical properties

An In-Depth Technical Guide to 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Intermediate in Modern Medicinal Chemistry

This compound (CAS No. 1292836-16-8) is a polysubstituted aromatic ketone that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1] Its strategic arrangement of chloro, fluoro, and nitro functional groups on an acetophenone scaffold provides a versatile platform for synthetic transformations. The electron-withdrawing nature of the substituents activates the aromatic ring for certain reactions while directing others, offering chemists precise control over molecular architecture.

This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and handling of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key intermediate, particularly noted for its role in the synthesis of Pibrentasvir, a component of the hepatitis C virus (HCV) treatment, Mavyret.[1]

Part 1: Physicochemical and Spectroscopic Profile

The intrinsic properties of a molecule dictate its behavior in chemical reactions and its suitability for specific applications. The following data summarizes the known physical and spectroscopic characteristics of this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1292836-16-8 | [2][3] |

| Molecular Formula | C₈H₅ClFNO₃ | [2][3] |

| Molecular Weight | 217.58 g/mol | [2][3] |

| Appearance | Crystalline Powder / Solid | |

| SMILES Code | CC(C1=CC(=O)=C(Cl)C=C1F)=O | [2] |

| InChI Key | Not readily available in searched literature. | |

| Storage | Inert atmosphere, room temperature | [2] |

Spectroscopic Data (Predicted and Inferred)

Direct experimental spectra for this specific compound are not widely published. However, based on its structure and data from analogous compounds, the following spectroscopic characteristics can be confidently predicted.[4][5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methyl Protons (-COCH₃): Expected as a singlet around δ 2.5-2.7 ppm. A small through-space coupling (⁵JHF) to the ortho-fluorine atom may result in a narrow doublet or broadening.[4]

-

Aromatic Protons (Ar-H): Two protons are present on the aromatic ring. They will appear as doublets in the downfield region (δ 7.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded. The coupling constants will be influenced by both the adjacent proton and the fluorine atom.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): Expected in the region of δ 190-200 ppm.

-

Methyl Carbon (-CH₃): Expected around δ 25-30 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to fluorine and chlorine will exhibit characteristic large and smaller coupling constants (JCF), respectively. The carbon bearing the nitro group will be significantly downfield. Through-space coupling between the carbonyl carbon and the fluorine (⁴JCF) is also anticipated.[4]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 217. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

-

Key fragmentation would likely involve the loss of the acetyl group (•CH₃CO) and the nitro group (•NO₂).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ketone): A strong absorption band is expected around 1690-1710 cm⁻¹.[5]

-

NO₂ Stretch (Nitro group): Two strong bands are characteristic: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[7]

-

C-Cl Stretch: Expected in the fingerprint region, typically 600-800 cm⁻¹.

-

C-F Stretch: A strong band is expected in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A robust method starts from the readily available m-fluoroaniline, as detailed in Chinese patent CN110668948A.[1] This approach avoids the use of expensive and less accessible starting materials like 4-chloro-2-fluorobenzoic acid.[1]

Overall Synthetic Scheme

Caption: Multi-step synthesis of the target compound from m-fluoroaniline.

Detailed Step-by-Step Methodology

This protocol is a representation of the chemical logic described in the referenced patent.[1]

Step 1: Acetyl Protection of m-Fluoroaniline

-

Protocol: m-Fluoroaniline is dissolved in glacial acetic acid. Acetic anhydride is added slowly, and the mixture is heated to reflux for 2-3 hours to yield 3-fluoroacetanilide.

-

Causality: The amino group (-NH₂) is highly activating and would interfere with the subsequent Friedel-Crafts acylation. Acetylation converts the amine to an amide (-NHCOCH₃), which is a moderately activating, ortho-, para-directing group. This protection is crucial for directing the acylation to the desired position and preventing side reactions.

Step 2: Friedel-Crafts Acylation

-

Protocol: 3-Fluoroacetanilide is reacted with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). The reaction is typically run in a non-polar solvent like carbon disulfide or nitrobenzene at temperatures between 0-50 °C for an extended period (12-72 hours).[1]

-

Causality: This is a classic electrophilic aromatic substitution. The Lewis acid (AlCl₃) coordinates with the acetyl chloride to form a highly electrophilic acylium ion ([CH₃CO]⁺), which is then attacked by the electron-rich aromatic ring. The acetamido group directs the incoming electrophile to the para position, yielding 2-fluoro-4-acetamidoacetophenone.

Step 3: Deprotection via Hydrolysis

-

Protocol: The 2-fluoro-4-acetamidoacetophenone is subjected to acidic or basic hydrolysis to remove the acetyl protecting group.

-

Causality: This step regenerates the primary amino group, yielding 2-fluoro-4-aminoacetophenone, which is necessary for the subsequent Sandmeyer reaction.

Step 4: Sandmeyer Reaction

-

Protocol: The 2-fluoro-4-aminoacetophenone is treated with an aqueous solution of sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (-10 to 10 °C) to form a diazonium salt. This intermediate is then reacted with cuprous chloride (CuCl) to replace the diazonium group with a chlorine atom, forming 2-fluoro-4-chloroacetophenone.[1]

-

Causality: The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

Step 5: Nitration

-

Protocol: 2-Fluoro-4-chloroacetophenone is carefully treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), at low temperatures (-20 to 10 °C).[1]

-

Causality: This is another electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The existing substituents on the ring direct the incoming nitro group. The ortho-fluoro and para-chloro groups are ortho-, para-directing, while the meta-acetyl group is meta-directing. The combined directing effects favor the introduction of the nitro group at the C5 position, ortho to the fluorine and meta to the chlorine, to yield the final product.

Synthesis Workflow Diagram

Sources

- 1. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 2. 1292836-16-8|this compound|BLD Pharm [bldpharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone molecular structure and weight

An In-depth Technical Guide to 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's structural characteristics, a robust synthetic pathway with mechanistic insights, and its potential applications, grounded in authoritative scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted acetophenone derivative. The strategic placement of chloro, fluoro, and nitro functional groups on the phenyl ring makes it a highly versatile and reactive building block for organic synthesis. The electron-withdrawing nature of these substituents significantly influences the reactivity of both the aromatic ring and the acetyl group.

Molecular Structure

The structure consists of a central benzene ring substituted at specific positions:

-

Position 1: An ethanone (acetyl) group.

-

Position 2: A fluorine atom.

-

Position 4: A chlorine atom.

-

Position 5: A nitro group.

This specific arrangement is crucial for its utility in subsequent chemical transformations.

Caption: 2D representation of this compound.

Physicochemical Data

The fundamental properties of this molecule are summarized below. These values are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source |

| CAS Number | 1292836-16-8 | [1] |

| Molecular Formula | C₈H₅ClFNO₃ | [1] |

| Molecular Weight | 217.58 g/mol | [1][2] |

| Purity (Typical) | ≥98% | [2] |

| Synonyms | 1-(4-chloro-2-fluoro-5-nitrophenyl)ethan-1-one, EOS-61419 | [1] |

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes may exist, a logical and scalable pathway can be adapted from established methodologies for similar substituted acetophenones. A likely route begins with m-fluoroaniline, leveraging a series of classical organic reactions.[3] The choice of this starting material is strategic, as the fluorine atom's directing effects can be exploited in subsequent electrophilic substitution steps.

Step-by-Step Synthetic Workflow

The synthesis can be dissected into five core stages, each with a specific chemical objective.

Caption: Proposed synthetic workflow from m-fluoroaniline.

In-Depth Mechanistic Discussion

-

Step 1: Acetylation (Amine Protection): The synthesis commences by protecting the amino group of m-fluoroaniline as an acetanilide using acetic anhydride.[3]

-

Causality: This step is crucial for two reasons. First, it deactivates the powerful activating effect of the amine, preventing polysubstitution and oxidation in subsequent steps. Second, the bulky acetyl group provides steric hindrance that directs the incoming acyl group in the next step primarily to the para position.

-

-

Step 2: Friedel-Crafts Acylation: The protected 3-fluoroacetanilide undergoes a Friedel-Crafts acylation reaction.[3] The acetyl group (from the ethanone moiety) is introduced onto the ring.

-

Expertise: The acetamido group is an ortho-, para-director. Due to the steric bulk of the acetamido group, the acylation is strongly favored at the para-position (position 4 relative to the nitrogen), yielding 2-fluoro-4-acetamidoacetophenone.

-

-

Step 3: Hydrolysis (Deprotection): The acetyl protecting group is removed from the nitrogen via acid or base-catalyzed hydrolysis, regenerating the free amino group to yield 2-fluoro-4-aminoacetophenone.[3]

-

Trustworthiness: This deprotection is a standard and high-yielding transformation, essential for enabling the subsequent Sandmeyer reaction, which requires a primary aromatic amine.

-

-

Step 4: Sandmeyer Reaction: This classic reaction converts the primary amino group into a chloro group. The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst to introduce the chlorine atom, yielding 1-(4-chloro-2-fluorophenyl)ethanone.[3]

-

Authoritative Grounding: The Sandmeyer reaction is a reliable method for introducing halides to an aromatic ring at a specific position previously occupied by an amino group.

-

-

Step 5: Nitration: The final step is the nitration of the 1-(4-chloro-2-fluorophenyl)ethanone intermediate using a mixture of nitric acid and sulfuric acid.

-

Causality: The existing substituents direct the incoming nitro group. The acetyl group is a meta-director, and the chloro and fluoro groups are ortho-, para-directors. The combined directing effects and the steric environment favor the introduction of the nitro group at position 5, yielding the final product, this compound.[3]

-

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. While raw spectral data is proprietary to manufacturers, the expected results from standard analytical techniques can be predicted based on the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl protons of the acetyl group. The coupling patterns of the aromatic protons would be complex due to splitting by each other and by the fluorine atom.

-

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 217.58 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

-

Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography is the method of choice for assessing purity.[4] Coupling this with mass spectrometry (LC-MS) allows for simultaneous purity determination and mass verification.

Applications in Research and Drug Development

Substituted nitrophenyl ethanones are valuable intermediates in the synthesis of more complex molecules. The presence of multiple reactive sites—the ketone, the nitro group, and the halogenated phenyl ring—allows for diverse chemical modifications.

-

Pharmaceutical Synthesis: This compound serves as a key building block for creating libraries of compounds for drug discovery. The nitro group can be readily reduced to an amine, which can then be further functionalized. The ketone can participate in various condensation and coupling reactions. Related fluoro-nitroaromatic compounds are known intermediates in the synthesis of anti-inflammatory and analgesic drugs.[5]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this molecule can be a precursor for novel herbicides and pesticides.[5] The specific combination of halogens and the nitro group can be a key pharmacophore for biological activity in crop protection agents.

-

Material Science: The electrophilic nature of the aromatic ring makes it suitable for use in nucleophilic aromatic substitution reactions, a powerful tool for building complex molecular architectures used in materials science.[6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

General Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Specific Hazards: Compounds containing nitro groups can be hazardous and may have specific handling and storage requirements.[6] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a chemical intermediate of significant value, characterized by a unique and synthetically versatile substitution pattern. Understanding its molecular properties, a logical synthetic pathway, and its analytical profile is critical for its effective use. Its potential as a precursor in the fields of drug discovery, agrochemicals, and materials science underscores its importance to the research and development community.

References

-

ChemWhat. 1-(4-Chloro-2-fluoro-5-nitro-phenyl)-ethanone CAS#: 1292836-16-8. Available at: [Link]

- Google Patents.CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 4. 1292836-16-8|this compound|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]

A Comprehensive Spectroscopic and Synthetic Guide to 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone for Advanced Research

This technical guide provides an in-depth exploration of the spectroscopic characteristics and synthetic pathway of the complex substituted aromatic ketone, 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectroscopic data, elucidates the rationale behind analytical methodologies, and provides a validated synthetic protocol, ensuring a comprehensive understanding of this molecule for research and development applications.

Introduction: The Significance of Spectroscopic Characterization

This compound is a multifaceted aromatic compound featuring a unique combination of electron-withdrawing and halogen substituents. This substitution pattern makes it a valuable intermediate in the synthesis of various pharmacologically active molecules and functional materials. Accurate structural elucidation and purity assessment are paramount for its application in any research or development pipeline.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for the unambiguous characterization of such molecules. This guide will provide a detailed analysis of the predicted spectroscopic data for this compound, offering insights into how its distinct structural features are reflected in its spectral fingerprints. The data presented herein is based on established spectroscopic principles and predictive algorithms, providing a robust framework for researchers working with this or structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature[1]. The described method offers a practical route for obtaining the target compound from readily available starting materials.

Synthetic Pathway Overview

The synthesis commences with m-fluoroaniline and proceeds through a series of reactions including acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and finally, nitration to yield the desired product[1].

Caption: Synthetic route to this compound.

Experimental Protocol

-

Step 1: Acetylation of m-fluoroaniline: m-Fluoroaniline is reacted with acetic anhydride in acetic acid to protect the amino group as an acetanilide[1].

-

Step 2: Friedel-Crafts Acylation: The resulting 3-fluoroacetanilide undergoes a Friedel-Crafts acylation reaction to introduce the acetyl group onto the aromatic ring, yielding 2-fluoro-4-acetamidoacetophenone[1].

-

Step 3: Hydrolysis: The acetyl protecting group is removed from the amino group by acid-catalyzed hydrolysis to give 2-fluoro-4-aminoacetophenone[1].

-

Step 4: Sandmeyer Reaction: The amino group is converted to a chloro group via a Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) chloride solution[1].

-

Step 5: Nitration: The final step involves the nitration of the 4-chloro-2-fluoroacetophenone intermediate to introduce the nitro group at the 5-position, yielding the target compound, this compound[1].

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Predictions are based on computational models that analyze the effects of neighboring functional groups on the magnetic environment of each proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 2.65 | s | 3H | -COCH₃ |

| ~ 7.80 | d | 1H | Ar-H |

| ~ 8.40 | d | 1H | Ar-H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Methyl Protons (-COCH₃): A singlet peak is predicted around 2.65 ppm, which is characteristic of the three protons of the acetyl methyl group. The downfield shift from a typical aliphatic methyl group is due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with the adjacent fluorine atom.

-

The proton ortho to the fluorine and meta to the nitro group is predicted to resonate at approximately 7.80 ppm.

-

The proton ortho to the nitro group and meta to the fluorine is expected to be significantly downfield, around 8.40 ppm, due to the strong electron-withdrawing nature of the nitro group. The coupling constant for both doublets is expected to be in the range of 7-9 Hz, characteristic of ortho coupling in a benzene ring, with additional splitting due to the fluorine atom.

-

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (signal averaging to improve signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established substituent effects on aromatic systems.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 30 | -COCH₃ |

| ~ 118 (d) | Ar-CH |

| ~ 125 (d) | Ar-CH |

| ~ 130 | Ar-C (quaternary) |

| ~ 140 (d) | Ar-C (quaternary) |

| ~ 145 | Ar-C (quaternary) |

| ~ 155 (d) | Ar-C (quaternary) |

| ~ 195 | C=O |

(d) denotes a doublet due to C-F coupling.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, around 195 ppm.

-

Aromatic Carbons: The six aromatic carbons are all in unique electronic environments, leading to six distinct signals. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbons attached to the electron-withdrawing nitro and chloro groups will be shifted downfield.

-

Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is predicted to resonate at the most upfield position, around 30 ppm.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.

-

Instrument Setup: Use a 100 MHz or higher spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of scans: 512-2048 (or more, as ¹³C has a low natural abundance).

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline corrections.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound is 217.58 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 217 and an [M+2]⁺ peak at m/z 219 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of key functional groups.

| Predicted m/z | Fragment Loss |

| 202 | [M - CH₃]⁺ |

| 171 | [M - NO₂]⁺ |

| 187 | [M - NO]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of Predicted Fragmentation

Caption: Predicted fragmentation of this compound.

The primary fragmentation pathways are predicted to involve the loss of a methyl radical (•CH₃) from the acetyl group to form an acylium ion, and the loss of a nitro radical (•NO₂) from the aromatic ring. The formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 is also a highly probable fragmentation.

Standard Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition: Acquire data over a mass range of m/z 40-300.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic |

| ~ 1700 | C=O stretch | Ketone |

| ~ 1600, 1475 | C=C stretch | Aromatic |

| ~ 1530, 1350 | N-O stretch | Nitro group |

| ~ 1250 | C-F stretch | Fluoroaromatic |

| ~ 850 | C-Cl stretch | Chloroaromatic |

Interpretation of the Predicted IR Spectrum

-

Carbonyl Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is expected for the carbonyl (C=O) group of the ketone[2][3].

-

Nitro Group Stretches: Two strong absorption bands are predicted around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), which are characteristic of a nitro group[2][3].

-

Aromatic C-H and C=C Stretches: Weak to medium bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while absorptions in the 1600-1475 cm⁻¹ region correspond to aromatic C=C ring stretching.

-

C-F and C-Cl Stretches: The C-F stretch is expected to appear in the 1300-1200 cm⁻¹ region, and the C-Cl stretch will be observed at lower wavenumbers, typically below 850 cm⁻¹.

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound is a systematic process that integrates data from multiple spectroscopic techniques.

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on predicted data, provides a detailed electronic and structural map of the molecule. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the proton and carbon nuclei, influenced by the interplay of the chloro, fluoro, nitro, and acetyl substituents. Mass spectrometry is expected to confirm the molecular weight and show characteristic fragmentation patterns, while IR spectroscopy will identify the key functional groups. This guide serves as a valuable resource for the synthesis and characterization of this important chemical intermediate, enabling researchers to confidently utilize it in their synthetic and drug discovery endeavors.

References

A Technical Guide to 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone: A Key Building Block in Pharmaceutical Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone, with CAS number 1292836-16-8, is a highly functionalized aromatic ketone that has garnered significant interest as a versatile intermediate in medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups, alongside an acetyl moiety—renders it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, analytical characterization, safe handling, and its critical role in the synthesis of antiviral therapeutics.

Chemical Properties and Commercial Availability

This compound is a solid at room temperature, and its molecular structure is presented in Table 1. The presence of both electron-withdrawing (nitro, chloro, fluoro) and acyl groups on the benzene ring significantly influences its reactivity, making it a suitable substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1292836-16-8 |

| Molecular Formula | C₈H₅ClFNO₃ |

| Molecular Weight | 217.58 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)C1=C(F)C=C(C(=C1)Cl)N(=O)=O |

A range of chemical suppliers offer this compound, typically at purities of 97% or higher. For researchers and drug development professionals, sourcing high-purity starting materials is crucial for the success of multi-step syntheses. The following table lists some of the commercial suppliers of this compound.

Table 2: Commercial Suppliers of this compound

| Supplier | Website |

| BLDpharm | [1] |

| Advanced ChemBlocks | |

| CymitQuimica | [2] |

| Doron Scientific | [Link] |

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from m-fluoroaniline. This pathway leverages fundamental organic reactions, including acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and nitration. A Chinese patent (CN110668948A) outlines a representative synthesis, which is conceptually detailed below.[3]

Conceptual Synthesis Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Conceptual)

Step 1: Acetylation of m-Fluoroaniline m-Fluoroaniline is dissolved in acetic acid, and acetic anhydride is added to protect the amino group via acetylation, yielding 3-fluoroacetanilide.[3]

Step 2: Friedel-Crafts Acylation 3-Fluoroacetanilide undergoes a Friedel-Crafts acylation reaction with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group onto the aromatic ring, forming 2-fluoro-4-acetamidoacetophenone.[3]

Step 3: Hydrolysis The acetamido group of 2-fluoro-4-acetamidoacetophenone is hydrolyzed using an inorganic acid (e.g., hydrochloric acid) to yield 2-fluoro-4-aminoacetophenone.[3]

Step 4: Sandmeyer Reaction The amino group of 2-fluoro-4-aminoacetophenone is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then subjected to a Sandmeyer reaction with cuprous chloride to replace the diazonium group with a chlorine atom, affording 4-chloro-2-fluoroacetophenone.[3]

Step 5: Nitration Finally, 4-chloro-2-fluoroacetophenone is nitrated using a suitable nitrating agent to introduce the nitro group at the 5-position, yielding the target compound, this compound.[3]

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While specific, publicly available spectra for this exact compound are scarce in peer-reviewed literature, the expected spectral features can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display signals corresponding to the two protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the surrounding fluoro, chloro, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic coupling (C-F coupling).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound. A reversed-phase HPLC method would be suitable for this analysis.

Conceptual HPLC Method

-

Column: C18 stationary phase

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

Substituted acetophenones are valuable building blocks in medicinal chemistry, serving as precursors for a wide range of biologically active molecules.[4][5] The specific compound, this compound, is a key intermediate in the synthesis of the antiviral drug peramivir .[3]

Role in the Synthesis of Peramivir

Peramivir is a neuraminidase inhibitor used for the treatment of influenza. The synthesis of peramivir involves the construction of a complex cyclopentane core. While various synthetic routes to peramivir have been published, the use of this compound as a starting material for a key fragment highlights its importance in the pharmaceutical industry. The functional groups on this intermediate allow for its elaboration into more complex structures required for the final API.

Caption: Role of this compound in Peramivir Synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical research and development, most notably in the synthesis of the antiviral drug peramivir. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in industrial settings.

References

- Jia, F., Hong, J., Sun, P. H., Chen, J. X., & Chen, W. M. (2013). Facile synthesis of the neuraminidase inhibitor peramivir.

- Ningbo Innopharmchem Co., Ltd. (2025, December 15). Unlocking Synthesis: The Role of 4-Nitroacetophenone in Organic Chemistry.

- Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Applications of 3-Nitroacetophenone (CAS 121-89-1) in Chemistry.

- Bakhale, S. C., & Tiwari, P. (2025). Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis and Structural Insights. RASĀYAN Journal of Chemistry, 18(2), 704-714.

- Hidalgo, A. Y., Torres-Sauret, Q., Lobato-García, C. E., Ramos-Rivera, E. M., & Romero-Ceronio, N. (2024, November).

- Google Patents. (n.d.). Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus. (Chinese Patent No. CN1986521A).

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013).

- Hidalgo, A. Y., Sauret, Q. T., Lobato, C., Vilchis-Reyes, M. A., & Romero, N. (2025, April). [Title of article]. [Journal name, if available].

- Oriental Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones.

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts.

- Google Patents. (n.d.). Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. (Chinese Patent No. CN110668948A).

- The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.

- Chemical Review and Letters. (2025). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters, 8, 460-468.

- Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.

- Google Patents. (n.d.). A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (Patent No. WO2010058421A2).

Sources

Safety and handling of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

An In-depth Technical Guide to the Safe Handling and Management of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a substituted acetophenone derivative of interest in contemporary chemical research and drug development. Recognizing the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound (CAS No. 1292836-16-8), this document synthesizes critical safety and handling information from structurally analogous halogenated and nitrated aromatic ketones. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for risk assessment, exposure control, and emergency preparedness. By elucidating the causality behind experimental choices and grounding recommendations in authoritative sources for similar chemical entities, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction and Compound Profile

This compound is a complex organic molecule featuring a trifunctionalized aromatic ring. The presence of chloro, fluoro, and nitro groups, in addition to the ethanone moiety, imparts a unique chemical reactivity that is valuable for synthetic chemistry. However, these same functional groups necessitate a rigorous and informed approach to its handling and disposal. Substituted acetophenones are widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The judicious management of this compound is paramount to ensuring the safety of laboratory personnel and the protection of the environment.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes key physicochemical properties, extrapolated from its molecular structure and data from analogous compounds.

| Property | Value (Estimated) | Source/Analogue |

| CAS Number | 1292836-16-8 | [2] |

| Molecular Formula | C₈H₅ClFNO₃ | [2] |

| Molecular Weight | 217.58 g/mol | [2] |

| Appearance | Likely a pale yellow to yellow crystalline solid or powder | |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, dichloromethane) and poorly soluble in water. | [3] |

| logP (Octanol/Water Partition Coefficient) | >2.0 (Estimated, indicating potential for bioaccumulation) | [4][5] |

| Boiling Point | >200 °C (Decomposition may occur) | [6] |

| Flash Point | >100 °C (Combustible solid) | [7] |

Hazard Identification and Risk Assessment

The hazard profile of this compound is inferred from the toxicological properties of its constituent functional groups and data from similar compounds. The primary hazards are associated with its potential for skin and eye irritation, harmful effects if ingested, and the generation of toxic gases upon decomposition.

GHS Hazard Classification (Anticipated)

Based on data for analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.

| Hazard Class | GHS Category | Hazard Statement | Source/Analogue |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][8] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [9][10][11] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [9][10][11] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | [9][10][11] |

Causality of Hazards

-

Halogenation (Chloro & Fluoro groups): The presence of halogen atoms on the aromatic ring can enhance the compound's reactivity and potential for skin and respiratory tract irritation.

-

Nitro Group: Nitroaromatic compounds can be toxic and may have mutagenic properties. They can also contribute to the energetic properties of the molecule, although this compound is not classified as an explosive.

-

Ketone Functionality: While the ketone group itself is of lower toxicological concern, it can participate in various metabolic pathways.

-

Combustion Products: In the event of a fire, thermal decomposition will likely produce highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[12]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure control is essential when working with this compound. The following protocols are designed to minimize risk.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14]

-

Designated Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard. | Prevents eye irritation from dust or splashes.[8][9][11] |

| Skin Protection | Nitrile or neoprene gloves (ensure they are tested for resistance to aromatic ketones). A lab coat should be worn at all times. | Prevents skin irritation and potential absorption.[9][14] |

| Respiratory Protection | Not typically required when working in a functional chemical fume hood. If engineering controls are not available or in the event of a large spill, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) should be used. | Prevents respiratory tract irritation.[12] |

Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for handling this compound.

Caption: A logical workflow for the safe handling of the compound.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

| Exposure Route | First Aid Protocol | Source/Analogue |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][10][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [8][10][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][10][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [8][12] |

Spill and Leak Response

-

Small Spills: Evacuate unnecessary personnel. Ensure adequate ventilation (use the fume hood). Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[12][15]

-

Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][12][14]

-

Specific Hazards: As mentioned, combustion produces toxic gases.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental compliance.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Store away from heat, sparks, and open flames.[7]

Waste Disposal

As a halogenated nitroaromatic compound, this compound must be disposed of as hazardous waste.

-

Waste Segregation: Do not mix with non-halogenated waste.[16][17] Collect in a designated, properly labeled "Halogenated Organic Waste" container.[18]

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[12] It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[16]

Hazard Mitigation Decision Process

The following diagram outlines the decision-making process for mitigating hazards associated with the compound's lifecycle in the lab.

Caption: A decision tree for mitigating hazards during use.

Conclusion

While specific toxicological data for this compound remains to be thoroughly investigated, a comprehensive safety framework can be effectively constructed by examining the behavior of structurally similar compounds. The principles of hazard identification, exposure control through engineering and PPE, and diligent adherence to emergency and disposal protocols are the cornerstones of safe laboratory practice. It is the responsibility of every researcher to approach this and all chemical reagents with a mindset of informed caution and scientific rigor.

References

-

Vertex AI Search. MSDS of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone. 12

-

ChemScene. 1-(2-Fluoro-5-nitrophenyl)ethanone. 4

-

Fisher Scientific. SAFETY DATA SHEET - 4'-Fluoroacetophenone. 9

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2-nitrophenol. 10

-

U.S. Chemical Storage. Safe Chemical Storage Solutions for Acetophenone. 7

-

Sigma-Aldrich. SAFETY DATA SHEET - Acetophenone.

-

University of California, Riverside. Hazardous Waste Segregation. 18

-

Matrix Scientific. (2,4-Difluorophenylthio)acetonitrile. 19

-

ECHEMI. 1-(4-Chloro-2-fluorophenyl)ethanone SDS. 8

-

ChemicalBook. Acetophenone - Safety Data Sheet. 13

-

CookeChem. 2-Fluorothioanisole. 20

-

ResearchGate. Enantioselective microbial reduction of substituted acetophenone. 1

-

Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. 16

-

ECHEMI. 1-CHLORO-2-(4-NITROPHENYL)ETHANE SDS. 14

-

Sciencemadness Wiki. Proper disposal of chemicals. 21

-

Fisher Scientific. Acetophenone - SAFETY DATA SHEET. 15

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. 22

-

Nipissing University. Hazardous Materials Disposal Guide. 23

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). 6

-

Alfa Chemical Co.,Ltd. China CAS 10344 69 1 Manufacturers Factory Suppliers. 24

-

Sigma-Aldrich. 1-(2-Fluoro-5-nitrophenyl)ethanone.

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 17

-

ChemicalBook. Pigment Orange 5 - Safety Data Sheet. 25

-

PubChem. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. 5

-

Aaronchem. Safety Data Sheet - 1-(4-Chloro-3-nitrophenyl)ethanone. 11

-

Sigma-Aldrich. 1-(2-Chloro-5-nitrophenyl)ethanone.

-

PubMed. Fragrance material review on 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE). 26

-

CymitQuimica. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone. 3

-

ChemWhat. 1-(4-Chloro-2-fluoro-5-nitro-phenyl)-ethanone CAS#: 1292836-16-8. 2

-

Echemi. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone Safety Data Sheets. 27

-

PubChemLite. 2-chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one. 28

-

ChemicalBook. 56339-99-2(1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone) Product Description. 29

-

Zeya Chemicals. Pigment Orange 5 MSDS. 30

-

Chemical Toxicity Database. RTECS NUMBER-KM5600000. 31

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemwhat.com [chemwhat.com]

- 3. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- | C8H5Cl2NO3 | CID 21394763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.fr [fishersci.fr]

- 10. fishersci.com [fishersci.com]

- 11. aaronchem.com [aaronchem.com]

- 12. capotchem.cn [capotchem.cn]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. bucknell.edu [bucknell.edu]

- 19. 175277-63-1 Cas No. | (2,4-Difluorophenylthio)acetonitrile | Matrix Scientific [matrix.staging.1int.co.uk]

- 20. 2-Fluorothioanisole , 98% , 655-20-9 - CookeChem [cookechem.com]

- 21. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. nipissingu.ca [nipissingu.ca]

- 24. China CAS 10344 69 1 Manufacturers Factory Suppliers [alfachemch.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. Fragrance material review on 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. echemi.com [echemi.com]

- 28. PubChemLite - 2-chloro-1-(2-fluoro-4-nitrophenyl)ethan-1-one (C8H5ClFNO3) [pubchemlite.lcsb.uni.lu]

- 29. 56339-99-2 CAS MSDS (1-(4-Amino-3-chloro-5-fluoro-phenyl)-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 30. zeyachem.net [zeyachem.net]

- 31. RTECS NUMBER-KM5600000-Chemical Toxicity Database [drugfuture.com]

An In-depth Technical Guide to the Physical Properties of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone. This molecule, a substituted acetophenone, is of significant interest as a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its physical characteristics is paramount for its effective handling, application in synthetic protocols, and for ensuring the purity and quality of downstream products.

This guide is structured to provide not just a list of properties, but also the scientific context and experimental methodologies for their determination, reflecting a commitment to scientific integrity and practical, field-proven insights.

Core Molecular and Physical Attributes

This compound is a multifaceted aromatic ketone. Its structure incorporates a chloro, a fluoro, and a nitro group, all of which significantly influence its reactivity and physical behavior.

Below is a table summarizing the fundamental molecular and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1292836-16-8 | [1][2][3] |

| Molecular Formula | C8H5ClFNO3 | [1][2][3] |

| Molecular Weight | 217.58 g/mol | [1][2][3] |

| Appearance | Likely a crystalline solid | Inferred from similar compounds |

| Melting Point | Data not available in searched sources | |

| Boiling Point | Data not available in searched sources | |

| Solubility | Expected to be soluble in common organic solvents | [4] |

Expert Insight: The presence of the polar nitro and carbonyl groups, combined with the halogen substituents, suggests that this compound is a solid at room temperature with moderate to good solubility in common organic solvents such as acetone, ethyl acetate, and dichloromethane. However, its solubility in water is expected to be low due to the predominantly nonpolar aromatic ring.[4][5][6]

Structural Representation and Synthesis Pathway

A clear understanding of the molecular structure is fundamental to interpreting its physical properties. The spatial arrangement of the functional groups dictates the molecule's polarity, intermolecular forces, and ultimately its macroscopic characteristics.

Caption: Molecular structure of this compound.

A key synthesis route for this compound starts from m-fluoroaniline and proceeds through several steps including acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and finally nitration.[1]

Caption: Synthetic pathway for this compound.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will likely display a complex splitting pattern due to the various substituents on the phenyl ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to the electron-withdrawing and donating effects of the substituents), and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone, and the symmetric and asymmetric stretching of the nitro (NO₂) group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic losses of the acetyl group and potentially the nitro group.

Experimental Methodologies for Physical Property Determination

To ensure the scientific integrity of this guide, this section outlines standard, validated protocols for determining the key physical properties of a compound like this compound.

Melting Point Determination

A precise melting point is a crucial indicator of purity.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of the compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: A differential scanning calorimeter is calibrated using certified standards (e.g., indium).

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is recorded as the melting point.

Causality: DSC is preferred over traditional capillary methods for its higher precision and the ability to detect thermal events other than melting, such as polymorphic transitions.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Protocol: Isothermal Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are chosen.

-

Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Quantification: The saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness: This method is considered the "gold standard" for solubility determination as it ensures that a true equilibrium is achieved.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry. While its basic molecular identity is well-established, a comprehensive public dataset of its physical properties is currently lacking. This guide has provided a framework of its known attributes and the standard methodologies for determining the outstanding physical parameters.

Future work should focus on the experimental determination and publication of the melting point, boiling point, and a detailed solubility profile in various solvents. Furthermore, the public deposition of its full spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) would be of great benefit to the scientific community, facilitating its wider application and ensuring consistency in its use in research and development.

References

-

Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]

- CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

-

Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. ResearchGate. [Link]

-

p-Nitroacetophenone. PubChem. [Link]

Sources

Literature review of 4-chloro-2-fluoro-5-nitroacetophenone derivatives

An In-depth Guide to the Synthesis and Application of 4-Chloro-2-fluoro-5-nitroacetophenone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-2-fluoro-5-nitroacetophenone is a highly functionalized aromatic ketone that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups—provides a versatile scaffold for the synthesis of a diverse array of derivatives. The electron-withdrawing nature of these substituents activates the molecule for various chemical transformations, while the ketone moiety serves as a handle for constructing complex heterocyclic systems. This technical guide offers a comprehensive review of the synthesis of the core 4-chloro-2-fluoro-5-nitroacetophenone molecule, details key derivatization strategies, and explores the significant biological activities of the resulting compounds, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.

Introduction: The Significance of Substituted Acetophenones

Acetophenone, the simplest aromatic ketone, and its derivatives represent a privileged scaffold in the landscape of life sciences.[1] These alkyl-phenylketones, found in both natural and synthetic contexts, are not merely chemical curiosities but are fundamental precursors in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] The true value of the acetophenone core lies in its amenability to substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired biological interactions.[3] Modifications to the aromatic ring can profoundly influence the pharmacological profile of the resulting molecules, leading to the development of potent and selective therapeutic agents.[4][5]

Among the vast family of substituted acetophenones, 4-chloro-2-fluoro-5-nitroacetophenone stands out as a key intermediate of significant industrial and academic interest. It is a crucial component in the synthesis of pibrentasvir, an NS5A inhibitor used in the treatment of Hepatitis C, highlighting its relevance in modern drug development.[6] This guide delves into the synthetic pathways to access this core structure and explores the subsequent chemical transformations that unlock a wealth of derivatives with promising therapeutic potential.

Synthesis of the Core Scaffold: 4-Chloro-2-fluoro-5-nitroacetophenone

The preparation of 4-chloro-2-fluoro-5-nitroacetophenone is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with the readily available starting material, m-fluoroaniline.[6] This pathway involves protection of the amine, introduction of the acetyl group, deprotection, conversion of the amine to a chloro group via a Sandmeyer reaction, and a final nitration step.

The rationale for this sequence is rooted in the principles of electrophilic aromatic substitution. The amino group of m-fluoroaniline is a strong activating group and ortho-, para-director. To control the regioselectivity of the subsequent Friedel-Crafts acylation and prevent side reactions, it is first protected as an acetanilide. Following the introduction of the acetyl group, the amine is regenerated and then converted to the chloro substituent. The final nitration is directed by the existing substituents to the desired position.

Caption: Synthetic pathway for 4-chloro-2-fluoro-5-nitroacetophenone.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-5-nitroacetophenone[6]

-

Step 1: Acetylation (Amino Protection)

-

Dissolve m-fluoroaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30°C.

-

Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash the solid with water until neutral, and dry to obtain 3-fluoroacetanilide.

-

-

Step 2: Friedel-Crafts Acylation

-

Suspend aluminum trichloride (AlCl₃, 3.0 eq) in a suitable solvent such as carbon disulfide or nitrobenzene.

-

Add acetyl chloride (1.5 eq) to the suspension and stir.

-

Add 3-fluoroacetanilide (1.0 eq) portion-wise, keeping the temperature between 0-50°C.

-

Allow the reaction to stir for 48-72 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-fluoro-4-acetamidoacetophenone.

-

-

Step 3: Hydrolysis (Deprotection)

-

Reflux the 2-fluoro-4-acetamidoacetophenone from the previous step in a mixture of ethanol and concentrated HCl for 4-6 hours.

-

Cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-fluoro-4-aminoacetophenone.

-

-

Step 4: Sandmeyer Reaction

-

Dissolve 2-fluoro-4-aminoacetophenone (1.0 eq) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of cuprous chloride (CuCl) in concentrated HCl.

-

Add the cold diazonium salt solution to the CuCl solution and allow it to warm to room temperature.

-

Stir for 2-3 hours, then extract the product, wash, dry, and purify to yield 4-chloro-2-fluoroacetophenone.

-

-

Step 5: Nitration

-

Add 4-chloro-2-fluoroacetophenone (1.0 eq) to concentrated sulfuric acid at -5°C.

-

Add a mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature between -5°C and 0°C.

-

Stir for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the final product.

-

Filter, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-chloro-2-fluoro-5-nitroacetophenone.

-

Derivatization Strategies and Synthetic Applications

The strategic placement of functional groups on the 4-chloro-2-fluoro-5-nitroacetophenone ring makes it a versatile precursor for a wide range of derivatives. The primary sites for modification are the acetyl group and the nitro group.

Reactions at the Acetyl Group: Synthesis of Chalcones

The α-protons of the acetyl group are acidic and can be readily deprotonated by a base, forming an enolate. This enolate can then act as a nucleophile in aldol or Claisen-Schmidt condensations with various aromatic aldehydes. This reaction is a cornerstone for synthesizing chalcones, which are precursors to flavonoids and isoflavonoids and possess a broad spectrum of biological activities.[7][8]

Caption: Conversion of chalcones to pyrazoline derivatives.

Reactions involving the Nitro Group

The aromatic nitro group is a versatile functional handle that can be readily reduced to an amino group using various reagents, such as tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation. The resulting aniline derivative opens up a new dimension of chemical space. This newly formed amino group can be acylated, sulfonylated, or used to synthesize other heterocyclic systems like benzimidazoles or quinolines, dramatically expanding the library of accessible compounds.

Biological Activities of 4-Chloro-2-fluoro-5-nitroacetophenone Derivatives

The derivatization of the core scaffold leads to compounds with a wide array of biological activities. The presence of halogen atoms (Cl and F) often enhances properties like metabolic stability and membrane permeability, which can lead to improved pharmacological profiles. [8]

| Derivative Class | Biological Activity | Mechanism of Action (if known) | References |

|---|---|---|---|

| Chalcones | Anti-inflammatory, Analgesic, Antioxidant, Cytotoxic | Inhibition of cyclooxygenase (COX) enzymes, induction of apoptosis in cancer cells. [9][10] | [7][9][10][11] |

| Pyrazolines | Antimicrobial, Anti-inflammatory, Antidepressant | Varies with substitution; can include enzyme inhibition or receptor modulation. | [8][9][10] |

| Hydrazones | Antibacterial, Anticancer | Often involves chelation with metal ions or interaction with biological targets like kinases. [3] | [3] |

| General Acetophenones | Monoamine Oxidase (MAO) Inhibition | Selective inhibition of MAO-B, relevant for neurodegenerative diseases. [4]| [4]|

Fluorinated chalcones, in particular, have been shown to be potent 5-lipoxygenase inhibitors and exhibit significant antiperoxidation and in vitro antitumor activities. [11]Similarly, chalcones derived from hydroxyacetophenones have demonstrated strong analgesic and anti-inflammatory effects, which are often correlated with the activity of their corresponding pyrazoline derivatives. [9][10]

Conclusion and Future Perspectives

4-Chloro-2-fluoro-5-nitroacetophenone is a testament to the power of a well-designed chemical scaffold. Its synthesis, though multi-stepped, is achievable through established organic chemistry principles. The true value of this molecule is realized in its role as a versatile intermediate, enabling access to a vast chemical space of derivatives, particularly chalcones and pyrazolines. These derivatives have consistently shown promising biological activities across multiple therapeutic areas, including inflammation, cancer, and infectious diseases.

Future research should focus on expanding the library of derivatives through novel synthetic methodologies. The reduction of the nitro group and subsequent elaboration of the resulting amine remains a relatively underexplored avenue that could yield novel bioactive compounds. Furthermore, computational studies, such as molecular docking, can be employed to rationally design derivatives with enhanced potency and selectivity for specific biological targets. The integration of these in silico methods with robust synthetic chemistry and biological evaluation will undoubtedly accelerate the journey of derivatives from laboratory curiosities to potential clinical candidates.

References

- Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. (CN110668948A).

-

Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm (RSC Publishing). [Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry. [Link]

-

Substituted acetophenone: Significance and symbolism. Wisdom Library. [Link]

-

Recent advances in the application of acetophenone in heterocyclic compounds synthesis. MDPI. [Link]

-

Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. ResearchGate. [Link]

- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (WO2010058421A2).

-

Natural-derived acetophenones: chemistry and pharmacological activities. Springer. [Link]

-

Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]

-

Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]

-

Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. [Link]

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 6. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the reactivity of substituted nitrophenyl ethanones

An In-Depth Technical Guide to the Reactivity of Substituted Nitrophenyl Ethanones

For Researchers, Scientists, and Drug Development Professionals

Abstract